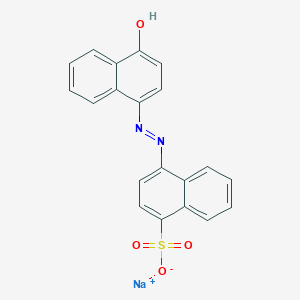
Naphthylamine Brown F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthylamine Brown F is a synthetic organic compound primarily used as a dye. It belongs to the class of aromatic amines derived from naphthalene. This compound is known for its application in the textile industry, where it imparts a brown color to fabrics. Its chemical structure consists of a naphthalene ring system with an amine group attached, which contributes to its reactivity and dyeing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthylamine Brown F can be synthesized through the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation . Another method involves the diazotization of 1-naphthylamine with a nitrite solution in an acidic environment to form a diazonium salt, which is then coupled with a suitable coupling component to produce the desired dye .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction reactions using iron powder and hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and pH to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthylamine Brown F undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by agents like ferric chloride to form blue precipitates.
Reduction: Sodium in boiling amyl alcohol reduces it to tetrahydro-1-naphthylamine.
Substitution: It can undergo substitution reactions, such as diazotization followed by coupling with other aromatic compounds to form azo dyes.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, chromic acid.
Reducing Agents: Sodium in boiling amyl alcohol.
Diazotization Reagents: Nitrite solution in acidic conditions.
Major Products:
Oxidation Products: 1-naphthoquinone.
Reduction Products: Tetrahydro-1-naphthylamine.
Substitution Products: Various azo dyes.
Scientific Research Applications
Naphthylamine Brown F has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Naphthylamine Brown F involves its interaction with cellular components. It can permeabilize bacterial membranes, making it useful in studies of antimicrobial resistance . The compound’s aromatic amine group allows it to form stable complexes with various substrates, influencing its reactivity and biological effects.
Comparison with Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.
2-Naphthylamine: Another isomer of naphthylamine, also used in dye production but known for its carcinogenic properties.
Naphthalene: The parent compound, used in the production of naphthylamines and other derivatives.
Uniqueness: Naphthylamine Brown F is unique due to its specific dyeing properties and its ability to form stable azo compounds. Its synthesis and reactivity are well-studied, making it a valuable compound in both industrial and research settings.
Properties
CAS No. |
6409-10-5 |
|---|---|
Molecular Formula |
C20H13N2NaO4S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
sodium;4-[(4-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(27(24,25)26)16-8-4-2-6-14(16)18;/h1-12,23H,(H,24,25,26);/q;+1/p-1 |
InChI Key |
RTMDXOMALVABDU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


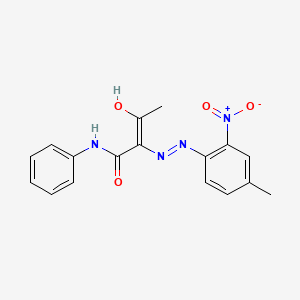
![Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate](/img/structure/B12051533.png)
![5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12051543.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12051547.png)
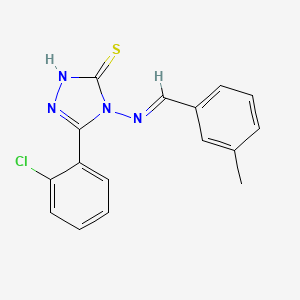


![7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12051575.png)


![5-{2-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12051589.png)
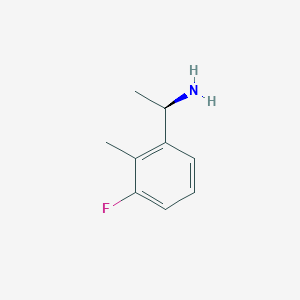
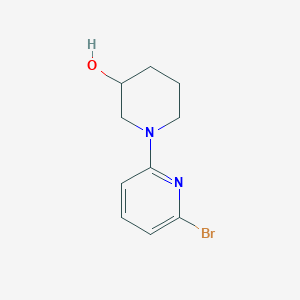
![11-{(5Z)-5-[(9-Methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}undecanoic acid](/img/structure/B12051609.png)
